molecular formula C9H10F2N2O2 B2605911 5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid CAS No. 2248306-97-8

5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid

Cat. No.: B2605911
CAS No.: 2248306-97-8
M. Wt: 216.188
InChI Key: WLRFYJQDVGKLRY-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid is a chemical compound that features a pyridine ring substituted with difluoromethyl and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid typically involves multi-step organic reactionsThis process involves the use of carbon-centered radical intermediates and specific catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or dimethylamino groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dimethylamino group can influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid is unique due to the presence of both difluoromethyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-13(2)8-6(7(10)11)3-5(4-12-8)9(14)15/h3-4,7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRFYJQDVGKLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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